molecular formula C33H57LaO6 B081287 Tris(dipivaloylmethanato)lanthanum CAS No. 14319-13-2

Tris(dipivaloylmethanato)lanthanum

Cat. No.: B081287
CAS No.: 14319-13-2
M. Wt: 688.7 g/mol
InChI Key: BVHALGVWBCQFGY-UHFFFAOYSA-N
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Description

Tris(dipivaloylmethanato)lanthanum: is a coordination compound with the chemical formula C33H57LaO6 tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum(III) . This compound is part of a broader class of lanthanide β-diketonates, which are known for their stability and volatility. It appears as a white to almost white powder or crystal and is used in various scientific and industrial applications .

Safety and Hazards

Tris(dipivaloylmethanato)lanthanum can cause skin and eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If it comes into contact with skin or eyes, rinse with plenty of water .

Future Directions

While specific future directions for Tris(dipivaloylmethanato)lanthanum are not mentioned in the search results, the validity of Kepert’s model for the prediction of molecular structure for tris(dipivaloylmethanato)lanthanide complexes in the gas phase is being investigated .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(dipivaloylmethanato)lanthanum typically involves the reaction of lanthanum chloride hexahydrate with dipivaloylmethane in the presence of a base such as sodium hydroxide. The reaction is carried out in a mixture of water and acetone. The resulting precipitate is filtered, washed, and then dried. The final product is obtained by evaporating the solvents and recrystallizing the residue from toluene .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure purity and yield .

Chemical Reactions Analysis

Types of Reactions: Tris(dipivaloylmethanato)lanthanum primarily undergoes coordination reactions due to the presence of the lanthanum ion. It can participate in ligand exchange reactions where the dipivaloylmethane ligands are replaced by other ligands. Additionally, it can undergo thermal decomposition to form lanthanum oxide .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Tris(acetylacetonato)lanthanum(III)
  • Tris(benzoylacetonato)lanthanum(III)
  • Tris(dibenzoylmethanato)lanthanum(III)

Comparison: Tris(dipivaloylmethanato)lanthanum is unique due to its bulky dipivaloylmethane ligands, which provide greater stability and volatility compared to other lanthanum β-diketonates. This makes it particularly useful in applications requiring high thermal stability and precise deposition, such as in the production of thin films .

Properties

CAS No.

14319-13-2

Molecular Formula

C33H57LaO6

Molecular Weight

688.7 g/mol

IUPAC Name

lanthanum(3+);2,2,6,6-tetramethylheptane-3,5-dione

InChI

InChI=1S/3C11H19O2.La/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3

InChI Key

BVHALGVWBCQFGY-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[La]

Canonical SMILES

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[La+3]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the thermal stability of Tris(dipivaloylmethanato)lanthanum compare to other precursors used in manganite perovskite deposition?

A: Research indicates that this compound exhibits a distinct decomposition temperature compared to other precursors like Tris(dipivaloylmethanato)manganese and Bis(dipivaloylmethanato)strontium. [] This difference in thermal behavior is crucial during the chemical vapor deposition process of manganite perovskites, as it directly impacts the film's final composition and properties. []

Q2: Can you elaborate on the role of in situ infrared absorption spectroscopy in controlling the composition of deposited films?

A: In situ infrared absorption spectroscopy allows researchers to monitor the decomposition behavior of precursors like this compound in real-time during the deposition process. [] By analyzing the infrared absorption patterns, researchers can determine the precursor densities in the gas phase. [] This information is then used to fine-tune the deposition parameters and achieve precise control over the atomic composition of the final manganite perovskite film. []

Q3: What is the molecular structure of this compound?

A: While the provided abstracts do not detail the molecular structure, gas electron diffraction studies have been conducted to elucidate the structure of this compound. [] Further investigation into these studies would be needed to elaborate on the specific bond lengths, angles, and spatial arrangement of atoms within the molecule.

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